1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a phenoxymethyl group, a tetrafluorophenyl group, and a pyrazole carboxamide moiety
Preparation Methods
The synthesis of 1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-(Phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl or tetrafluorophenyl groups are replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(Phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
1-(Phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: This compound shares the tetrafluorophenyl group but differs in its functional groups and overall structure.
2,3,5,6-Tetrafluorohydroquinone: Another compound with a tetrafluorophenyl group, but with different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H11F4N3O2 |
---|---|
Molecular Weight |
365.28 g/mol |
IUPAC Name |
1-(phenoxymethyl)-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H11F4N3O2/c18-11-8-12(19)15(21)16(14(11)20)22-17(25)13-6-7-24(23-13)9-26-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25) |
InChI Key |
ZBHYWQGWQAKSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.